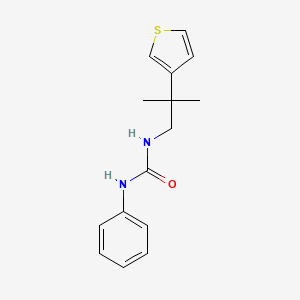

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea

Description

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a 2-methyl-2-(thiophen-3-yl)propyl group. The thiophene moiety introduces electron-rich aromaticity, while the branched alkyl chain contributes to steric bulk. This compound is hypothesized to have applications in agrochemicals or pharmaceuticals, though its specific biological activity remains under investigation. Its molecular formula is C₁₆H₁₈N₂OS, with a molecular weight of 286.39 g/mol .

Properties

IUPAC Name |

1-(2-methyl-2-thiophen-3-ylpropyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-15(2,12-8-9-19-10-12)11-16-14(18)17-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBALHPKWKRRAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Scientific Research Applications

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Siduron (1-(2-Methylcyclohexyl)-3-phenylurea)

- Structure : Siduron replaces the thiophene-containing propyl group with a 2-methylcyclohexyl substituent.

- Applications : A preemergence herbicide used in turfgrass to control annual bluegrass and other weeds .

- Key Differences: Lipophilicity: The cyclohexyl group in siduron increases hydrophobicity compared to the thiophene-containing derivative, enhancing soil persistence.

- Molecular Formula : C₁₄H₁₉N₂O (MW: 231.31 g/mol).

3-[3-(Dimethylamino)propyl]-1-phenylurea

- Structure: Features a dimethylaminopropyl group instead of the thiophene-propyl chain.

- Properties: Basicity: The dimethylamino group introduces pH-dependent solubility, enhancing bioavailability in acidic environments. Toxicity: Limited toxicological data exist, but the amino group may pose metabolic risks distinct from thiophene derivatives .

- Molecular Formula : C₁₂H₁₉N₃O (MW: 221.30 g/mol).

1-[2-Methyl-2-(thiophen-3-yl)propyl]-3-(prop-2-en-1-yl)urea (BJ48871)

- Structure : Shares the 2-methyl-2-(thiophen-3-yl)propyl group but substitutes the phenylurea with a propenyl group.

- Molecular Formula : C₁₂H₁₈N₂OS (MW: 238.35 g/mol).

3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea

- Structure : Replaces urea with thiourea and incorporates a trimethylphenyl-hydroxypropyl chain.

- Properties :

- Molecular Formula : C₂₀H₂₆N₂OS (MW: 342.50 g/mol).

Structural and Functional Analysis

Electronic Effects

- This contrasts with siduron’s cyclohexyl group, which lacks aromaticity but offers conformational rigidity .

Lipophilicity and Solubility

- LogP Estimates: Thiophene derivative: ~3.2 (moderate lipophilicity). Siduron: ~3.8 (higher soil adsorption). Dimethylamino derivative: ~2.5 (pH-dependent solubility) .

Biological Activity

1-(2-Methyl-2-(thiophen-3-yl)propyl)-3-phenylurea is a synthetic organic compound notable for its structural features, including a thiophene ring, a phenyl group, and a urea moiety. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in areas such as anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.38 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Synthesis

The synthesis typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propan-1-amine with phenyl isocyanate under controlled conditions, often utilizing organic solvents like dichloromethane or toluene. Purification methods include recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to disrupt key signaling pathways involved in tumor growth has been highlighted in several studies .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .

- Anti-inflammatory Research : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory markers, indicating its potential utility in managing chronic inflammatory conditions .

Data Tables

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |

| Anti-inflammatory | Reduction in inflammation | Modulation of cytokine release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.